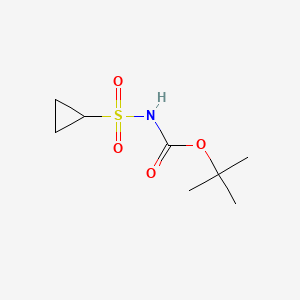![molecular formula C7H6Cl2N4 B1357955 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine CAS No. 805316-72-7](/img/structure/B1357955.png)
4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine
説明
4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 1 of the imidazo ring.
作用機序
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Action Environment
生化学分析
Biochemical Properties
4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting or activating the enzyme’s function. Additionally, this compound has been shown to interact with proteins involved in DNA repair and replication, suggesting its potential use in cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles that are critical for cell growth and differentiation. Moreover, this compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, which leads to inhibition or activation of their activity. For example, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events that are crucial for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular signaling and gene expression, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular repair mechanisms and reducing inflammation. At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage. These threshold effects underscore the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been found to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production. These interactions suggest that this compound could be used to modulate metabolic pathways in disease states characterized by metabolic dysregulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The localization of this compound is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds with cellular components .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can modulate organelle-specific processes. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, thereby influencing its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-aminopyridine with methyl isocyanate, followed by cyclization to form the imidazo[4,5-c]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives .
科学的研究の応用
4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
類似化合物との比較
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,5-a]pyridine: Often explored for its potential in medicinal chemistry.
Uniqueness: 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
特性
IUPAC Name |
4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVFALYBDURBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610632 | |
| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805316-72-7 | |
| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)




![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)
